ethyl 8-chloro-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate
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Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions, as seen in the synthesis of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which are created through cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, indicating a method that might be applicable or adaptable for the target compound (Bojinov & Grabchev, 2003).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (NMR, IR, MS) are crucial for elucidating the molecular structure of quinoline derivatives. For example, ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2- h]quinolin-3-)carboxylate's structure was determined using X-ray diffraction, showcasing the application of these techniques in confirming molecular geometry and electronic structure (Xiang, 2004).
Scientific Research Applications
Synthesis and Material Science Applications
Fused Quinoline Heterocycles Synthesis
Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate is a versatile synthon used in the synthesis of novel perianellated tetracyclic heteroaromatics, demonstrating its utility in creating complex molecular structures. These compounds have potential applications in the development of new materials and pharmaceuticals (Mekheimer et al., 2005).
Liquid Crystal Displays (LCDs)
Synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for use as dyes demonstrates potential applications in liquid crystal displays. The orientation parameter of these dyes in nematic liquid crystals indicates their suitability for enhancing display technologies (Bojinov & Grabchev, 2003).
Antimicrobial Activity
Novel furothienoquinoxalines, pyranothienoquinoxalines, and pyrimidopyranothienoquinoxalines synthesized from ethyl-3-mercaptoquinoxaline-2-carboxylate showed antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Moustafa & Elossaily, 2002).
properties
IUPAC Name |
ethyl 8-chloro-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-2-24-18(23)14-16(20-9-8-11-5-4-10-25-11)12-6-3-7-13(19)15(12)21-17(14)22/h3-7,10H,2,8-9H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONHVSQMQSWAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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